molecular formula C10H12BrNO B2466722 8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine CAS No. 853683-76-8

8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine

Cat. No.: B2466722
CAS No.: 853683-76-8
M. Wt: 242.116
InChI Key: LQSGLQSQTGNHEM-UHFFFAOYSA-N
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Description

8-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine is a heterocyclic compound that features a benzoxazine ring structure with a bromine atom at the 8th position and two methyl groups at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with 2-amino-5-bromobenzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

8-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine involves its interaction with specific molecular targets. The bromine atom and the benzoxazine ring structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure but lacks the dimethyl groups.

    2,2-Dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine: Similar structure but lacks the bromine atom.

    8-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine: Contains a pyridine ring instead of a benzene ring.

Uniqueness

8-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine is unique due to the presence of both bromine and dimethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

8-bromo-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-10(2)6-12-8-5-3-4-7(11)9(8)13-10/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSGLQSQTGNHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(O1)C(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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